2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal
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Overview
Description
2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal is an organic compound with the molecular formula C10H9NO4 It is a derivative of butanal, where the aldehyde group is conjugated with a hydroxy-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and butanal. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanoic acid.
Reduction: 2-[(2-Hydroxy-5-aminophenyl)methylidene]butanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxy-5-methoxyphenyl)methylidene]butanal
- 2-[(2-Hydroxy-5-aminophenyl)methylidene]butanal
- 2-[(2-Hydroxy-5-chlorophenyl)methylidene]butanal
Uniqueness
2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal is unique due to the presence of both a nitro group and an aldehyde group, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
92708-82-2 |
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Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-nitrophenyl)methylidene]butanal |
InChI |
InChI=1S/C11H11NO4/c1-2-8(7-13)5-9-6-10(12(15)16)3-4-11(9)14/h3-7,14H,2H2,1H3 |
InChI Key |
AOPDPFMZUNCBKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=C(C=CC(=C1)[N+](=O)[O-])O)C=O |
Origin of Product |
United States |
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